molecular formula C30H33N3O3S B11204549 N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11204549
M. Wt: 515.7 g/mol
InChI Key: FAAZKUDAEQHNRB-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: is a complex organic compound that features a unique combination of adamantane, thiazole, benzyl, and hexahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Adamantane-Thiazole Intermediate: This step involves the reaction of adamantane with thiazole under specific conditions to form the adamantane-thiazole intermediate.

    Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.

    Cyclization and Hydroxylation: The benzylated intermediate undergoes cyclization and hydroxylation to form the hexahydroquinoline structure.

    Carboxamidation: Finally, the compound is treated with a carboxamide reagent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Various functionalized derivatives

Scientific Research Applications

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and structural properties make it a candidate for use in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors.

    Industrial Applications: The compound’s derivatives are explored for their potential use in industrial processes, including catalysis and polymer production.

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane and thiazole moieties are known to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-METHYL-OXALAMIDE
  • N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-HEPTYL-OXALAMIDE
  • N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-PHENETHYL-OXALAMIDE

Comparison

  • Structural Differences : While these compounds share the adamantane-thiazole core, they differ in the substituents attached to the thiazole and other parts of the molecule.
  • Unique Features : The presence of the benzyl and hexahydroquinoline moieties in N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide provides unique interactions and potential biological activities not seen in the other compounds.

Properties

Molecular Formula

C30H33N3O3S

Molecular Weight

515.7 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-benzyl-4-hydroxy-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C30H33N3O3S/c34-26-22-8-4-5-9-23(22)33(16-18-6-2-1-3-7-18)28(36)25(26)27(35)32-29-31-24(17-37-29)30-13-19-10-20(14-30)12-21(11-19)15-30/h1-3,6-7,17,19-21,34H,4-5,8-16H2,(H,31,32,35)

InChI Key

FAAZKUDAEQHNRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2CC3=CC=CC=C3)C(=O)NC4=NC(=CS4)C56CC7CC(C5)CC(C7)C6)O

Origin of Product

United States

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